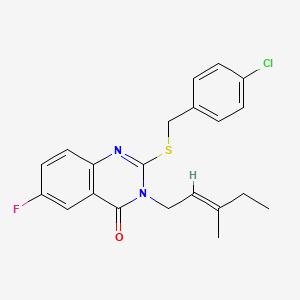

Photo-lysine-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

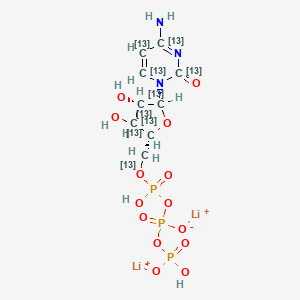

Photo-lysine-d2 is a deuterium-labeled derivative of Photo-lysine, a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances its stability and allows for more precise tracking in various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Photo-lysine-d2 involves the incorporation of deuterium into the lysine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the substitution of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yield incorporation of deuterium-labeled lysine into proteins recombinantly expressed in Escherichia coli. The protein of interest is expressed at high cell densities, reducing the required amount of the photo-reactive amino acid while maintaining high incorporation rates .

Analyse Chemischer Reaktionen

Types of Reactions

Photo-lysine-d2 undergoes various types of chemical reactions, including:

Photo-cross-linking: Upon exposure to ultraviolet light, the diazirine group in this compound generates highly reactive species that form covalent bonds with adjacent molecules.

Substitution Reactions: The deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions

Ultraviolet Light: Used to activate the photo-reactive diazirine group.

N-hydroxysuccinimide (NHS) Esters: Commonly used in cross-linking reactions involving lysine residues.

Major Products

The major products formed from these reactions include covalently linked protein complexes and modified lysine residues, which can be analyzed using mass spectrometry and other biochemical techniques .

Wissenschaftliche Forschungsanwendungen

Photo-lysine-d2 has a wide range of applications in scientific research, including:

Chemical Proteomics: Used to investigate protein-protein interactions and identify proteins that bind to lysine post-translational modifications.

Structural Biology: Provides unique short-distance information on the structural core regions of proteins.

Drug Discovery: Helps in identifying potential drug targets by capturing transient protein interactions.

Epigenetics: Used to study histone modifications and their role in gene regulation.

Wirkmechanismus

The mechanism of action of Photo-lysine-d2 involves the incorporation of the photo-reactive amino acid into proteins during biosynthesis. Upon exposure to ultraviolet light, the diazirine group generates reactive species that form covalent bonds with adjacent molecules. This process captures proteins that bind to lysine post-translational modifications, allowing for the identification and analysis of these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Photo-leucine: Another photo-reactive amino acid used in structural biology.

Photo-methionine: Used for similar applications as Photo-lysine-d2 but targets methionine residues.

Photo-arginine: Developed to capture proteins that recognize arginine post-translational modifications.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biochemical applications. Additionally, its ability to capture proteins that bind to lysine post-translational modifications makes it a valuable tool in chemical proteomics and epigenetics research .

Eigenschaften

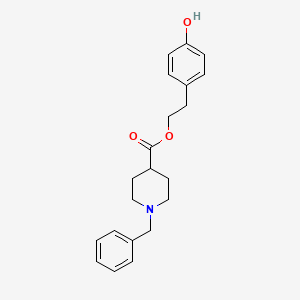

Molekularformel |

C6H12N4O2 |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-4,4-dideuteriobutanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2 |

InChI-Schlüssel |

UQYHYAIQUDDSLT-FMMSUUDPSA-N |

Isomerische SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C1(N=N1)CN |

Kanonische SMILES |

C(CC1(N=N1)CN)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)